molecular formula C10H12FNO2 B11949925 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene CAS No. 7656-12-4

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene

Katalognummer: B11949925
CAS-Nummer: 7656-12-4
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: ZBAOGXYSFIUFTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene is an aromatic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.211 g/mol . This compound is characterized by the presence of a fluorine atom, four methyl groups, and a nitro group attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene typically involves the nitration of 1-Fluoro-2,3,4,6-tetramethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups influence the compound’s lipophilicity and metabolic stability, affecting its overall activity .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

7656-12-4

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

1-fluoro-2,3,4,6-tetramethyl-5-nitrobenzene

InChI

InChI=1S/C10H12FNO2/c1-5-6(2)9(11)8(4)10(7(5)3)12(13)14/h1-4H3

InChI-Schlüssel

ZBAOGXYSFIUFTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1C)F)C)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.